1-Ethyl-2-[(methylsulfanyl)methyl]benzene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
65130-44-1 |
|---|---|
Molecular Formula |
C10H14S |
Molecular Weight |
166.29 g/mol |
IUPAC Name |
1-ethyl-2-(methylsulfanylmethyl)benzene |
InChI |
InChI=1S/C10H14S/c1-3-9-6-4-5-7-10(9)8-11-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
BEIBSKUNRHVPHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CSC |
Origin of Product |
United States |
Contextualization of 1 Ethyl 2 Methylsulfanyl Methyl Benzene Within Contemporary Organic Chemistry Research
Structural Significance of Benzene (B151609) Derivatives Bearing Alkyl and Thioether Functionalities
The presence of two substituents in an ortho (1,2) arrangement, as seen in 1-Ethyl-2-[(methylsulfanyl)methyl]benzene, introduces distinct steric and electronic interactions known as the "ortho effect." wikipedia.orgarkat-usa.org This proximity can lead to increased steric hindrance, which may influence the molecule's preferred conformation and restrict the approach of reagents. wikipedia.orgfiveable.me The ethyl group, an alkyl substituent, is known to be an electron-donating group (EDG) through an inductive effect, increasing the electron density of the aromatic ring. chemicalbook.comchemedx.org This activation makes the ring more susceptible to electrophilic aromatic substitution. libretexts.org
Thioethers, or sulfides, attached to a benzene ring also modulate its electronic properties. The sulfur atom, with its lone pairs of electrons, can participate in resonance, donating electron density to the π-system, which generally makes it a weak activating group and an ortho, para-director in electrophilic aromatic substitution. adcmastuana.orgjmchemsci.com The combination of these groups on a benzene ring creates a unique electronic and steric profile that is a subject of interest for understanding fundamental chemical principles.
Role of the Methylsulfanyl Group in Modulating Molecular Properties and Reactivity
The methylsulfanyl group (-SMe) is a key functional group in organosulfur chemistry. wikipedia.org When directly attached to a benzene ring (as in thioanisole), the sulfur atom's lone pairs can conjugate with the aromatic π-system, influencing the ring's electron density. However, in this compound, the sulfur atom is separated from the ring by a methylene (B1212753) (-CH₂-) spacer. This "benzylic" position alters the electronic interaction significantly.
The primary electronic influence of the (methylsulfanyl)methyl group on the benzene ring is weakly inductive. The methylene group largely insulates the sulfur atom's resonance effects from the aromatic system. Therefore, the group as a whole does not act as a strong activator or deactivator. The reactivity of the molecule is more likely to be dominated by the activating nature of the ortho-ethyl group.
The true significance of the methylsulfanyl group in this structure lies in the reactivity of the benzylic C-H bonds and the sulfur atom itself. The sulfur atom can be oxidized to form sulfoxides and sulfones, thereby dramatically altering the electronic properties and potential coordinating ability of the molecule. britannica.com Furthermore, the thioether linkage is a versatile handle for further synthetic transformations. arkat-usa.org
Table 1: Comparison of Related Functional Groups on a Benzene Ring
| Functional Group | Common Name of Derivative | Primary Electronic Effect | Influence on Electrophilic Aromatic Substitution |
| -CH₂CH₃ | Ethylbenzene (B125841) | Inductive (+I), Electron-Donating | Activating, ortho, para-directing |
| -SCH₃ | Thioanisole | Resonance (+M), Weakly Activating | Weakly Activating, ortho, para-directing |
| -CH₂SCH₃ | Benzyl (B1604629) Methyl Sulfide (B99878) | Weakly Inductive | Minimal direct effect on ring reactivity |
Overview of this compound as a Model Compound for Advanced Chemical Investigations
While specific research on this compound is not extensively documented in peer-reviewed literature, its structure makes it an excellent candidate as a model compound for several areas of advanced chemical investigation.
Conformational Analysis : The two flexible substituents in the ortho position create a system ripe for conformational studies. Investigations could determine the preferred rotational orientations (rotamers) of the ethyl and (methylsulfanyl)methyl groups and quantify the energetic barriers to their rotation. rsc.org Such studies are fundamental to understanding how non-covalent interactions govern molecular shape.
Stereoelectronics : As a model for benzylic thioethers, this compound allows for the study of interactions between the sulfur lone pairs and the aromatic π-system through space, even without direct conjugation. This can influence the reactivity of the benzylic protons.
Metal Coordination Chemistry : Thioethers are known to act as ligands for various transition metals. This compound could be used to explore the synthesis and properties of organometallic complexes, where the sulfur atom acts as a donor, potentially in a bidentate fashion involving the π-system of the benzene ring.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₀H₁₄S | --- |
| Molecular Weight | 166.29 g/mol | --- |
| Appearance | Colorless to pale yellow liquid | Analogy with similar aromatic thioethers and alkylbenzenes. illinois.edu |
| Boiling Point | Estimated 220-240 °C | Higher than o-ethyltoluene (165 °C) due to increased molecular weight and polarity. wikidata.org |
| Solubility | Insoluble in water; Soluble in organic solvents | Typical for nonpolar organic compounds. illinois.edu |
Scope and Research Objectives for Comprehensive Academic Analysis of this compound
A comprehensive academic analysis of this compound would require a multi-faceted research program. The following objectives would provide a thorough understanding of its chemical nature and potential.
Research Objective 1: Synthesis and Spectroscopic Characterization
Synthesis : Develop a high-yield synthetic route. A plausible approach would involve the radical bromination of o-ethyltoluene to form 1-(bromomethyl)-2-ethylbenzene, followed by nucleophilic substitution with sodium thiomethoxide (NaSMe). arkat-usa.org
Characterization : Obtain and fully assign comprehensive spectroscopic data.
¹H NMR : Expected signals would include a characteristic ethyl pattern (triplet and quartet), a singlet for the benzylic methylene protons, a singlet for the S-methyl protons, and a complex multiplet for the aromatic protons. Based on o-ethyltoluene, the aromatic protons would appear around 7.1-7.2 ppm. chemicalbook.com
¹³C NMR : Identify all unique carbon signals, including those of the aromatic ring, the ethyl group, the benzylic carbon, and the S-methyl carbon.
Mass Spectrometry : Determine the molecular weight and fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy : Identify characteristic C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule.
Research Objective 2: Investigation of Chemical Reactivity
Oxidation : Study the selective oxidation of the thioether to the corresponding sulfoxide (B87167) and sulfone using reagents like hydrogen peroxide or m-CPBA. Analyze how this transformation affects the spectroscopic and electronic properties of the molecule.
Electrophilic Aromatic Substitution : Perform reactions such as nitration or bromination to determine the regioselectivity. The outcome will reveal the directing influence of the combined steric and electronic effects of the ortho substituents. uobasrah.edu.iq
Metalation : Investigate directed ortho-metalation reactions to functionalize the benzene ring at the positions adjacent to the existing substituents.
Research Objective 3: Computational Modeling and Physical Properties
Conformational Analysis : Use computational methods (e.g., Density Functional Theory) to model the potential energy surface of the molecule, identify the most stable conformers, and calculate the rotational energy barriers. researchgate.net
Electronic Structure : Calculate the molecular orbital energies and the electrostatic potential map to visualize the electron distribution and predict sites of reactivity.
By pursuing these research objectives, a complete scientific profile of this compound can be established, contributing valuable knowledge to the broader fields of physical organic chemistry, synthetic methodology, and materials science.
Synthetic Methodologies for 1 Ethyl 2 Methylsulfanyl Methyl Benzene and Its Analogues
Direct Synthesis Strategies for the 1-Ethyl-2-[(methylsulfanyl)methyl]benzene Core
Direct synthetic strategies are foundational to the preparation of this compound. These methods typically involve the formation of the key carbon-sulfur bond through the reaction of appropriately functionalized precursors.
Alkylation Reactions Utilizing Benzyl (B1604629) Precursors
A primary and robust method for the synthesis of benzyl thioethers, including this compound, is the alkylation of a sulfur-based nucleophile with a benzyl electrophile. This approach is an adaptation of the Williamson ether synthesis. google.com The key precursor for this strategy is a 2-ethylbenzyl halide, such as 2-ethylbenzyl bromide or chloride.
The synthesis of the requisite 2-ethylbenzyl halide can be achieved through the free-radical bromination of 2-ethyltoluene. oregonstate.eduma.edu This reaction is typically initiated by light or a radical initiator and selectively occurs at the benzylic position due to the resonance stabilization of the resulting benzylic radical. chegg.compearson.com
Once the 2-ethylbenzyl halide is obtained, it can be reacted with a methylthiolating agent. A common and effective nucleophile is sodium thiomethoxide (NaSMe), which readily displaces the halide in an SN2 reaction to form the desired thioether. kau.edu.sa The reaction of benzyl bromide with sodium methoxide (B1231860) is a well-established nucleophilic substitution. quora.com
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 2-Ethyltoluene | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), light | 1-(Bromomethyl)-2-ethylbenzene |
| 1-(Bromomethyl)-2-ethylbenzene | Sodium thiomethoxide (NaSMe) | Polar aprotic solvent (e.g., DMF, Acetone) | This compound |
Direct Introduction of the Methylsulfanyl Moiety onto Ethylbenzene (B125841) Derivatives
This strategy focuses on the direct functionalization of the benzylic C-H bond of 2-ethyltoluene to introduce the methylsulfanyl group, thereby shortening the synthetic sequence. pku.edu.cn While direct C-H methylthiolation is an emerging field, a common indirect two-step approach involves initial halogenation followed by nucleophilic substitution as described in the previous section.
Recent advances in C-H functionalization offer more direct routes. researchgate.net These methods often employ transition metal catalysts to activate the C-H bond, allowing for subsequent reaction with a sulfur-containing electrophile or nucleophile. nih.gov For instance, copper-catalyzed or mediated C-H thiolation has been explored for the synthesis of aryl sulfides. pku.edu.cn
A hypothetical direct route for the synthesis of this compound could involve the reaction of 2-ethyltoluene with a methylthiolating agent in the presence of a suitable catalyst and oxidant.
| Starting Material | Reagent | Catalyst/Conditions | Product |
| 2-Ethyltoluene | Dimethyl disulfide (DMDS) | Transition metal catalyst (e.g., Cu, Pd), oxidant | This compound |
One-Pot Convergent Synthesis Approaches
One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency and reduced waste. A robust one-pot procedure for the synthesis of both symmetrical and unsymmetrical benzyl thioethers utilizes benzyl halides and thiourea (B124793). arkat-usa.orgsemanticscholar.org This method avoids the isolation and handling of malodorous thiols. arkat-usa.org
In the context of synthesizing this compound, this one-pot approach would involve the in situ generation of the 2-ethylbenzylthiolate from 2-ethylbenzyl bromide and thiourea, followed by reaction with a methylating agent like methyl iodide.
The reaction proceeds through the formation of an isothiuronium (B1672626) salt from the benzyl halide and thiourea. Subsequent basic hydrolysis generates the thiolate in situ, which then reacts with an alkyl halide to furnish the thioether. arkat-usa.org
| Reactant 1 | Reactant 2 | Reagent 3 | Reagents/Conditions | Product |
| 2-Ethylbenzyl bromide | Thiourea | Methyl iodide | 1. Reflux in methanol (B129727); 2. NaOH; 3. Add methyl iodide | This compound |
Cascade and Multi-Component Reactions Towards this compound Frameworks
Cascade and multi-component reactions (MCRs) offer a powerful strategy for the rapid construction of complex molecules from simple starting materials in a single operation. nih.govnih.gov These reactions are characterized by high atom and step economy.
For the synthesis of thioether frameworks, several cascade reactions have been developed. For example, a cascade reaction of α-aryl vinyl sulfonium (B1226848) salts with carbon nucleophiles leads to functionalized benzyl thioethers. researchgate.net This type of reaction involves a sequence of Michael addition and rearrangement.
A copper-catalyzed three-component reaction involving aryldiazonium salts, a sulfur dioxide surrogate (DABSO), and alkyl bromides provides a route to aryl alkyl thioethers. organic-chemistry.org This method generates the aryl sulfur radical in situ, which then couples with the alkyl bromide. While this specific example yields aryl alkyl thioethers, the principles could be adapted to benzylic systems.
A sulfur-assisted five-cascade sequential reaction has also been reported for the synthesis of functionalized thiophenes, demonstrating the complexity that can be achieved through cascade processes involving sulfur reagents. nih.gov
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of thioethers aims to reduce the environmental impact of these processes. Key areas of focus include the use of less hazardous reagents and solvents, catalysis, and atom economy.
A significant drawback of traditional thioether synthesis is the use of volatile and malodorous thiols. Thiol-free methods, such as those using xanthates or thiourea as sulfur surrogates, offer a greener alternative. arkat-usa.orgmdpi.com The use of stable and odorless sodium benzenesulfinates as a sulfur source has also been developed. nih.gov
Solvent choice is another critical aspect. The development of reactions that can be performed in water or under solvent-free conditions is a major goal of green chemistry. For instance, a catalyst-free and solvent-free synthesis of allylic thioethers under microwave irradiation has been reported. sctunisie.org
Catalysis plays a vital role in developing greener synthetic routes. Copper-catalyzed thioetherification of benzyl alcohols with thiols provides a more atom-economical alternative to methods starting from benzyl halides. nih.gov
Chemoenzymatic or Biocatalytic Approaches (if applicable)
While chemoenzymatic and biocatalytic methods are well-established for the synthesis of many classes of organic compounds, their application to the synthesis of thioethers is less developed. The primary challenge lies in the fact that organosulfur compounds can often inactivate enzymes. pku.edu.cn
Despite these challenges, some progress has been made. Lipases have been used for the biocatalytic preparation of thioesters, which are structurally related to thioethers. However, reports on the direct enzymatic formation of the C-S bond in thioethers are scarce. The development of robust enzymes that can tolerate sulfur-containing substrates and reagents is an active area of research.
Chemical Reactivity and Mechanistic Pathways of 1 Ethyl 2 Methylsulfanyl Methyl Benzene
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring in 1-Ethyl-2-[(methylsulfanyl)methyl]benzene
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating substituents. The outcome of these reactions is dictated by the combined electronic and steric influences of the ethyl and (methylsulfanyl)methyl groups.
Regioselectivity and Directing Effects of Ethyl and Methylsulfanyl Groups
Both the ethyl group and the (methylsulfanyl)methyl group are classified as activating, ortho-, para-directors. libretexts.orgpressbooks.pub This means they increase the rate of electrophilic aromatic substitution compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org
Ethyl Group (-CH₂CH₃): This alkyl group is an electron-donating group primarily through an inductive effect and hyperconjugation. It activates the ring and directs incoming electrophiles to its ortho and para positions. libretexts.org
(Methylsulfanyl)methyl Group (-CH₂SCH₃): This group also functions as an activating, ortho-, para-director. It is considered an alkyl-type substituent, donating electron density to the ring.
In this compound, the directing effects of these two ortho-positioned groups are cooperative, reinforcing each other. msu.edulibretexts.org The positions on the ring are numbered C1 to C6, starting from the ethyl-substituted carbon. The positions available for substitution are C3, C4, C5, and C6.
The directing influences are as follows:
The ethyl group at C1 directs to C2 (occupied), C4, and C6.
The (methylsulfanyl)methyl group at C2 directs to C1 (occupied), C3, and C5.
The combined effect strongly activates positions C3, C4, C5, and C6. However, the degree of substitution at each position is influenced by steric hindrance and the relative activating strength of the two groups. masterorganicchemistry.com The ethyl group is generally considered a stronger activator than a simple methyl group. The electronic effect of the -CH₂SCH₃ group is more complex but is expected to be activating. Steric hindrance from the adjacent substituents will likely disfavor substitution at positions C3 and C6. Therefore, substitution is most probable at the C4 and C5 positions. The most favored position is often the para position to the stronger activating group, which is C4 (para to the ethyl group). masterorganicchemistry.com
| Substituent | Position | Electronic Effect | Directing Influence | Favored Positions for Substitution |
|---|---|---|---|---|
| Ethyl (-CH₂CH₃) | C1 | Activating (Inductive, Hyperconjugation) | Ortho, Para | C4, C6 |
| (Methylsulfanyl)methyl (-CH₂SCH₃) | C2 | Activating (Inductive) | Ortho, Para | C3, C5 |
| Combined Predicted Outcome | C4 and C5 are most favored, followed by C3 and C6, considering steric effects. |
Kinetic and Thermodynamic Considerations in Aromatic Functionalization
Electrophilic aromatic substitution proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com
Step 1 (Rate-Determining): The aromatic π system attacks an electrophile (E⁺), forming the arenium ion and breaking the ring's aromaticity.
Step 2 (Fast): A base removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com
The presence of electron-donating groups like ethyl and (methylsulfanyl)methyl stabilizes the positive charge of the arenium ion intermediate through inductive effects and hyperconjugation. This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate compared to unsubstituted benzene (kinetic control). nih.gov
For most electrophilic aromatic substitution reactions, the reaction profile is such that the most stable product is also the one that is formed the fastest. This means that the reaction is typically under kinetic control, and the distribution of products reflects the relative stabilities of the transition states leading to the various possible arenium ions. The arenium ions with the positive charge delocalized onto the carbons bearing the activating groups are more stable, which is why ortho and para products are favored. libretexts.org
Reactions at the Benzylic Position of this compound
The compound possesses two benzylic positions: the methylene (B1212753) (-CH₂-) of the ethyl group and the methylene of the (methylsulfanyl)methyl group. The latter is particularly susceptible to reactions due to the potential for stabilization by both the benzene ring and the adjacent sulfur atom. The carbon atom attached to an aromatic ring is known as the benzylic position, and it exhibits enhanced reactivity. ucalgary.calibretexts.org
Nucleophilic Substitution Reactions (Sₙ1 and Sₙ2 Mechanisms)
For nucleophilic substitution to occur at the benzylic position, a leaving group must first be introduced, commonly a halogen, via radical halogenation. youtube.com The resulting benzylic halide is highly reactive towards nucleophiles and can undergo substitution by both Sₙ1 and Sₙ2 mechanisms. ucalgary.ca
Sₙ1 Mechanism: This pathway involves the formation of a benzylic carbocation intermediate. This carbocation is resonance-stabilized, as the positive charge can be delocalized into the aromatic ring. This stabilization makes the Sₙ1 pathway particularly favorable for benzylic substrates. chemistrysteps.com
Sₙ2 Mechanism: This is a one-step concerted mechanism where the nucleophile attacks as the leaving group departs. Benzylic substrates are also reactive in Sₙ2 reactions, as the transition state is stabilized by the adjacent π system.
The choice between Sₙ1 and Sₙ2 is influenced by the nucleophile, the solvent, and the specific structure of the substrate. Weak nucleophiles and polar protic solvents favor the Sₙ1 mechanism, while strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. rsc.org
| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |
|---|---|---|
| Mechanism | Two-step, via carbocation intermediate | One-step, concerted |
| Intermediate Stability | Highly favored due to resonance-stabilized benzylic carbocation | Transition state is stabilized by the aromatic ring |
| Favored by | Weak nucleophiles, polar protic solvents | Strong nucleophiles, polar aprotic solvents |
| Example Reactant | 1-Ethyl-2-[(bromomethyl)methyl]benzene | 1-Ethyl-2-[(bromomethyl)methyl]benzene |
Radical Reactions at the Benzylic Carbon
The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to free radical reactions. libretexts.org A common example is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (like peroxide) or light. libretexts.org
The reaction proceeds via a radical chain mechanism:
Initiation: Homolytic cleavage of the initiator forms radicals.
Propagation: A bromine radical abstracts a benzylic hydrogen from the -CH₂SCH₃ group, forming a resonance-stabilized benzylic radical. This radical is particularly stable because the unpaired electron can be delocalized over the benzene ring. ucalgary.ca This radical then reacts with Br₂ (or NBS) to form the benzylic bromide and a new bromine radical, which continues the chain.
Termination: Radicals combine to terminate the chain reaction. ucalgary.ca
The high stability of the benzylic radical ensures that halogenation occurs selectively at this position over other positions on the alkyl chains. libretexts.org
Oxidation Reactions of the Methylsulfanyl Group in this compound
The sulfur atom in the methylsulfanyl (thioether) group is susceptible to oxidation. This reaction typically occurs in a stepwise manner, first yielding a sulfoxide (B87167) and, upon further oxidation, a sulfone. researchgate.net
Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA), and potassium permanganate (B83412) (KMnO₄). researchgate.netacsgcipr.org
Oxidation to Sulfoxide: Treatment with one equivalent of a suitable oxidizing agent converts the thioether into a sulfoxide: 1-ethyl-2-[(methylsulfinyl)methyl]benzene. Careful control of the reaction stoichiometry and conditions can often isolate the sulfoxide as the major product. organic-chemistry.org
Oxidation to Sulfone: The use of excess oxidant or stronger oxidizing conditions will further oxidize the sulfoxide to the corresponding sulfone: 1-ethyl-2-[(methylsulfonyl)methyl]benzene. rsc.org
It is important to note that under harsh oxidizing conditions (e.g., hot, concentrated KMnO₄), the alkyl groups on the benzene ring can also be oxidized at the benzylic position to form carboxylic acids. libretexts.org However, milder reagents can selectively oxidize the sulfur atom. acsgcipr.org
| Starting Material | Oxidizing Agent (Equivalents) | Major Product |
|---|---|---|
| This compound | H₂O₂ (1 eq.) | 1-Ethyl-2-[(methylsulfinyl)methyl]benzene (Sulfoxide) |
| This compound | H₂O₂ (excess) or m-CPBA (2 eq.) | 1-Ethyl-2-[(methylsulfonyl)methyl]benzene (Sulfone) |
| 1-Ethyl-2-[(methylsulfinyl)methyl]benzene | H₂O₂ (1 eq.) | 1-Ethyl-2-[(methylsulfonyl)methyl]benzene (Sulfone) |
Formation of Sulfoxide Derivatives
The oxidation of the thioether functional group in this compound to its corresponding sulfoxide, 1-Ethyl-2-[(methylsulfinyl)methyl]benzene, is a common and fundamental transformation. This reaction increases the oxidation state of the sulfur atom from +2 to +4. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often being dictated by the need for selectivity and mild reaction conditions to avoid over-oxidation to the sulfone.
A widely used and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂). The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst. nih.gov This method is effective for a range of sulfides, including benzylic sulfides, and importantly, it proceeds with high chemoselectivity, leaving other potentially oxidizable groups, like the benzylic C-H bonds and the aromatic ring, intact. nih.gov
The general mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. In the case of hydrogen peroxide in an acidic medium, the peroxide is first protonated to form a more potent electrophile. The thioether sulfur then attacks the terminal oxygen, leading to the formation of the sulfoxide and water as a byproduct.
| Oxidizing Agent | Solvent | Conditions | Product | Yield |
| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temperature | 1-Ethyl-2-[(methylsulfinyl)methyl]benzene | High |
| Sodium Periodate (NaIO₄) | Methanol (B129727)/Water | Room Temperature | 1-Ethyl-2-[(methylsulfinyl)methyl]benzene | High |
| meta-Chloroperoxybenzoic acid (mCPBA) | Dichloromethane | 0 °C to Room Temp. | 1-Ethyl-2-[(methylsulfinyl)methyl]benzene | Good-High |
This is an interactive data table based on established chemical principles for thioether oxidation.
Generation of Sulfone Analogues
Further oxidation of the sulfoxide derivative, 1-Ethyl-2-[(methylsulfinyl)methyl]benzene, or the direct oxidation of the parent thioether using stronger oxidizing agents or harsher conditions, yields the corresponding sulfone, 1-Ethyl-2-[(methylsulfonyl)methyl]benzene. In the sulfone, the sulfur atom achieves its highest oxidation state of +6.
The conversion of sulfides directly to sulfones often requires more than two equivalents of the oxidizing agent. Reagents like hydrogen peroxide can be used in excess or at higher temperatures to drive the reaction past the sulfoxide stage. youtube.com Other powerful oxidizing systems, such as potassium permanganate (KMnO₄) or combinations like urea-hydrogen peroxide with phthalic anhydride, are also highly effective for this transformation. The choice of catalyst can also direct the selectivity towards sulfone formation; for instance, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones with hydrogen peroxide, whereas tantalum carbide under similar conditions favors the sulfoxide.
The mechanism for the oxidation of a sulfoxide to a sulfone is analogous to the initial sulfide (B99878) oxidation, involving a nucleophilic attack by the sulfoxide's sulfur atom on the oxidant. The polarity of the S=O bond in the sulfoxide makes the sulfur atom electrophilic, but it can still react with potent oxidizing agents.
| Oxidizing Agent | Solvent | Conditions | Product |
| Hydrogen Peroxide (H₂O₂) (excess) | Acetic Acid | Reflux | 1-Ethyl-2-[(methylsulfonyl)methyl]benzene |
| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 °C to Room Temp. | 1-Ethyl-2-[(methylsulfonyl)methyl]benzene |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water | Room Temperature | 1-Ethyl-2-[(methylsulfonyl)methyl]benzene |
This is an interactive data table based on established chemical principles for the synthesis of sulfones from thioethers.
Other Key Chemical Transformations of this compound
Beyond oxidation, this compound can undergo other significant chemical reactions involving the reduction of its constituent parts or rearrangements centered around the sulfur-containing side chain.
Reduction Reactions of Aromatic or Functional Groups
Two primary sites for reduction in this compound are the aromatic ring and the C-S bond of the thioether.
Reduction of the Aromatic Ring: The benzene ring can be reduced under specific conditions, most notably through the Birch reduction. libretexts.org This reaction involves dissolving an alkali metal, such as sodium or lithium, in liquid ammonia (B1221849) with a proton source like an alcohol. wikipedia.orgdrpress.org The Birch reduction of alkylbenzenes typically yields non-conjugated 1,4-cyclohexadienes. wikipedia.org The presence of the electron-donating ethyl and methylthiomethyl groups would influence the regioselectivity of the reduction. Studies on simpler alkylbenzenes indicate that the ease of reduction decreases with increasing steric bulk of the alkyl substituent, suggesting that this compound would react readily. researchgate.net
Reduction of the Thioether Group: The benzylic C–S bond can be cleaved under reductive conditions. This process, often referred to as debenzylation or desulfurization, typically requires strong reducing agents. researchgate.net Methods include the use of dissolving metals (e.g., sodium in liquid ammonia), which can simultaneously reduce the aromatic ring, or catalytic hydrogenation under harsh conditions. More modern methods have been developed for the reductive cleavage of benzyl (B1604629) thioethers, such as using dibutylmagnesium (B73119) with a catalytic amount of titanocene (B72419) dichloride, which offers a milder alternative. researchgate.netlookchem.com Electrochemical methods can also achieve reductive C-S bond cleavage, forming a benzylic radical intermediate that is subsequently reduced to toluene (B28343) or a related hydrocarbon. chemrxiv.org
Cyclization and Rearrangement Processes Involving the Sulfur Atom
The structural arrangement of this compound, with a sulfur-containing group ortho to an alkyl substituent, allows for potential intramolecular reactions, particularly rearrangements.
A relevant transformation for derivatives of this compound is the Sommelet-Hauser rearrangement . This reaction typically involves a benzylic quaternary ammonium (B1175870) salt, but an analogous process can occur with sulfonium (B1226848) salts. dalalinstitute.comwikipedia.org If the sulfur atom of this compound were to be alkylated to form a sulfonium salt (e.g., with methyl iodide), treatment with a strong base like sodium amide could initiate the rearrangement. acs.org The mechanism involves the deprotonation of the benzylic carbon to form an ylide, followed by a wikipedia.orgthieme-connect.de-sigmatropic rearrangement. This process would result in the migration of the methylthio group and the formation of a new C-C bond, leading to a dearomatized intermediate that subsequently rearomatizes to yield a substituted aromatic product. wikipedia.orgchemistry-reaction.com
Another potential pathway, particularly for the oxidized sulfoxide derivative, is a wikipedia.orgwikipedia.org-sigmatropic rearrangement. Aryl sulfoxides can undergo rearrangement upon activation (e.g., with trifluoromethanesulfonic anhydride) to yield ortho-functionalized thioethers. beilstein-journals.org This suggests a potential route for further functionalization of the aromatic ring adjacent to the sulfur-containing substituent.
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 2 Methylsulfanyl Methyl Benzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 1-Ethyl-2-[(methylsulfanyl)methyl]benzene. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the types and numbers of protons and carbons. However, for a molecule with several overlapping signals, particularly in the aromatic region, multi-dimensional NMR techniques are essential for unambiguous assignments.
Correlation Spectroscopy (COSY): This 2D experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For this compound, COSY would reveal the coupling between the methyl and methylene (B1212753) protons of the ethyl group (-CH₂-CH₃) and the scalar couplings between adjacent protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For the target molecule, this would definitively link the protons of the ethyl group, the benzylic methylene group (-CH₂S-), and the S-methyl group (-SCH₃) to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically over two to four bonds). This is critical for piecing together the molecular skeleton. For instance, HMBC would show correlations from the benzylic methylene protons to the aromatic carbons C1, C2, and C6, and from the ethyl group's methylene protons to the aromatic carbons C1 and C2, confirming the substitution pattern.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, revealing through-space correlations rather than through-bond couplings. This technique is particularly useful for determining stereochemistry and conformational preferences. In this molecule, NOESY could reveal spatial proximity between the protons of the ethyl group and the benzylic methylene protons, providing insight into the preferred rotational conformation around the C(aryl)-C(ethyl) and C(aryl)-C(benzyl) bonds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC/NOESY Correlations for this compound
| Position/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from ¹H to ¹³C) | Key NOESY Correlations (¹H to ¹H) |
|---|---|---|---|---|
| -CH₂CH₃ (ethyl-CH₃) | ~1.25 (t) | ~15.5 | -CH₂CH₃ | -CH₂CH₃ |
| -CH₂CH₃ (ethyl-CH₂) | ~2.70 (q) | ~25.8 | Aromatic C1, C2, -CH₂CH₃ | Aromatic H3, -CH₂SCH₃ |
| -CH₂SCH₃ (benzyl-CH₂) | ~3.70 (s) | ~36.0 | Aromatic C1, C2, C6, -SCH₃ | Aromatic H3, -CH₂CH₃ |
| -SCH₃ (methylthio-CH₃) | ~2.05 (s) | ~16.0 | -CH₂SCH₃ | -CH₂SCH₃ |
| Aromatic H3/H4/H5/H6 | ~7.10-7.30 (m) | ~126-130 | Various aromatic and benzylic carbons | Adjacent aromatic protons, -CH₂CH₃, -CH₂SCH₃ |
| Aromatic C1/C2 (quaternary) | - | ~138-142 | - | - |
Dynamic NMR for Conformational Exchange Studies
The substituents on the benzene (B151609) ring, the ethyl group and the (methylsulfanyl)methyl group, are not static; they can rotate around their single bonds. At room temperature, this rotation is typically fast on the NMR timescale, resulting in sharp, averaged signals. Dynamic NMR (DNMR) involves recording NMR spectra at various temperatures. By lowering the temperature, the rate of conformational exchange can be slowed. If the exchange rate becomes slow enough, separate signals for the different conformers may be observed, or significant line broadening may occur at an intermediate exchange rate (the coalescence temperature). This technique could be used to study the rotational barriers of the C-S bond and the C(aryl)-C(alkyl) bonds, providing valuable thermodynamic data about the conformational preferences of the molecule.
Isotopic Labeling for Complex Spectral Assignments
In cases of severe signal overlap or for studying specific reaction mechanisms, isotopic labeling can be employed. sigmaaldrich.comnih.govresearchgate.net Synthesizing this compound with specific atoms replaced by their NMR-active isotopes, such as ¹³C or deuterium (B1214612) (²H), can greatly simplify spectra. For example, selectively labeling the S-methyl group with ¹³C would allow for unambiguous identification of its signals in both ¹H and ¹³C NMR spectra and could be used in tracer studies. Replacing specific protons with deuterium (which is largely "silent" in ¹H NMR) would remove their signals and couplings, simplifying complex multiplets and aiding in the assignment of neighboring protons. researchgate.net
Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group and Intermolecular Interaction Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). It is particularly sensitive to polar bonds.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. It is more sensitive to non-polar, symmetric bonds and vibrations.
For this compound, these techniques would identify characteristic vibrations of the different molecular components. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups appear in the 2850-3000 cm⁻¹ range. mdpi.com The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. iosrjournals.org The C-S stretching vibration of the thioether group is expected to appear as a weak to medium band in the 600-800 cm⁻¹ range. acs.org Out-of-plane C-H bending vibrations for the ortho-substituted benzene ring would provide further structural confirmation.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |
| CH₂/CH₃ Bending | 1375 - 1465 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | 730 - 770 | Strong | Weak |
| C-S Stretch | 600 - 800 | Weak-Medium | Medium-Strong |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₄S), HRMS would confirm the molecular weight with high precision (e.g., within 0.001 Da), distinguishing it from other isomers or compounds with the same nominal mass.
Upon ionization (commonly by electron impact, EI), the molecular ion is formed, which can then undergo fragmentation. The resulting pattern of fragment ions is characteristic of the molecule's structure. For this compound, a key fragmentation pathway would be benzylic cleavage, which is the breaking of the bond beta to the aromatic ring. youtube.comlibretexts.org
Expected fragmentation includes:
Loss of the methylsulfanyl radical (•SCH₃): Cleavage of the benzylic C-S bond would lead to a stable benzylic cation.
Loss of the ethyl radical (•CH₂CH₃): This would result in a tropylium-like cation, a common and stable fragment for alkylbenzenes.
Alpha-cleavage: Cleavage of the C-C bond of the ethyl group (loss of a methyl radical, •CH₃) to form a secondary benzylic cation is also a highly favorable pathway. youtube.com
Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound
| m/z (Fragment Ion) | Proposed Structure/Loss | Significance |
|---|---|---|
| 166.0862 | [C₁₀H₁₄S]⁺• (Molecular Ion) | Confirms molecular formula. |
| 151.0627 | [M - CH₃]⁺ | Alpha-cleavage of the ethyl group. |
| 137.0831 | [M - C₂H₅]⁺ | Loss of ethyl radical, formation of a stable cation. |
| 119.0491 | [M - SCH₃]⁺ | Benzylic cleavage, loss of methylsulfanyl radical. |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion, characteristic of many benzyl (B1604629) compounds. |
Tandem Mass Spectrometry for Structural Fingerprinting
Tandem mass spectrometry (MS/MS or MS²) provides an even deeper level of structural detail. wikipedia.org In an MS/MS experiment, a specific ion from the initial mass spectrum (the precursor ion) is selected, isolated, and then subjected to further fragmentation, often through collision-induced dissociation (CID). youtube.comsandia.gov The resulting fragment ions (product ions) are then analyzed.
For this compound, one could select the molecular ion (m/z 166) as the precursor. The resulting product ion spectrum would provide a unique "fingerprint" confirming the fragmentation pathways. Alternatively, selecting a major fragment ion, such as the m/z 151 ion, and fragmenting it further would help to confirm its proposed structure and elucidate the sequential fragmentation cascade of the molecule. This technique is exceptionally powerful for distinguishing between isomers that might produce similar initial mass spectra but whose fragment ions break down differently. nih.gov
X-ray Crystallography for Absolute Structural Determination of Crystalline Analogues
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of ortho-substituted benzene derivatives is a subject of considerable interest, as the steric and electronic interplay between adjacent substituents can lead to significant deviations from idealized geometries. In crystalline analogues of this compound, the bond lengths within the benzene ring are expected to exhibit minor variations from the typical aromatic C-C bond length of approximately 1.39 Å. However, the endocyclic and exocyclic bond angles at the points of substitution (C1 and C2) are likely to be distorted to accommodate the steric bulk of the ethyl and methylsulfanylmethyl groups.
For instance, in a representative analogue such as a crystalline 2-ethylbenzyl thioether derivative, the C-C-C bond angles within the ring at the substituted carbons might deviate from the ideal 120° of a perfect hexagon. The exocyclic bond angles, such as C(ring)-C(ethyl)-C and C(ring)-C(methylene)-S, will be influenced by both steric hindrance and the electronic nature of the substituents.
Table 1: Representative Bond Lengths in Analogous Aromatic Sulfides
| Bond Type | Expected Length (Å) |
| C(aromatic) - C(aromatic) | 1.38 - 1.40 |
| C(aromatic) - C(ethyl) | 1.50 - 1.53 |
| C(ethyl) - C(methyl) | 1.52 - 1.55 |
| C(aromatic) - C(methylene) | 1.50 - 1.53 |
| C(methylene) - S | 1.80 - 1.84 |
| S - C(methyl) | 1.79 - 1.83 |
Table 2: Representative Bond Angles in Analogous Ortho-Substituted Benzenes
| Angle | Expected Value (°) |
| C(ring) - C(ring) - C(ring) | 118 - 122 |
| C(ring) - C(ring) - C(ethyl) | 119 - 123 |
| C(ring) - C(ethyl) - C(methyl) | 110 - 114 |
| C(ring) - C(ring) - C(methylene) | 119 - 123 |
| C(ring) - C(methylene) - S | 110 - 115 |
| C(methylene) - S - C(methyl) | 98 - 104 |
Table 3: Key Torsion Angles for Conformational Analysis
| Torsion Angle | Description |
| C2-C1-C(ethyl)-C(methyl) | Orientation of the ethyl group |
| C1-C2-C(methylene)-S | Orientation of the methylene sulfide (B99878) group |
| C2-C(methylene)-S-C(methyl) | Conformation of the thioether linkage |
Investigation of Intermolecular Interactions and Supramolecular Assemblies
The arrangement of molecules in a crystal lattice is directed by a subtle balance of intermolecular forces, leading to the formation of well-defined supramolecular assemblies. In crystalline analogues of this compound, a variety of non-covalent interactions are anticipated to play a crucial role in the crystal packing.
Furthermore, the sulfur atom in the methylsulfanylmethyl group, with its lone pairs of electrons, can potentially participate in weak C-H···S hydrogen bonds. The packing of the aliphatic ethyl and methyl groups will be governed by van der Waals interactions, optimizing the close packing of molecules to maximize attractive forces and minimize repulsive contacts.
Computational and Theoretical Investigations of 1 Ethyl 2 Methylsulfanyl Methyl Benzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules. These methods provide a foundational understanding of a molecule's properties from first principles.
Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 1-Ethyl-2-[(methylsulfanyl)methyl]benzene, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to find the geometry that corresponds to the lowest energy state. nih.govresearchgate.net This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located.
The resulting optimized structure would provide precise data on the spatial orientation of the ethyl and methylsulfanylmethyl groups relative to the benzene (B151609) ring. Investigating the energy landscape can also reveal the existence of different conformers (rotational isomers) and the energy barriers between them, offering insights into the molecule's flexibility.
Interactive Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Value (Illustrative) | Description |
| C-S Bond Length | 1.82 Å | The length of the bond between the carbon of the methyl group and the sulfur atom. |
| S-CH₂ Bond Length | 1.85 Å | The length of the bond between the sulfur atom and the methylene (B1212753) group attached to the benzene ring. |
| C-C-S-C Dihedral Angle | ~60-90° | The rotational angle around the C-S bond, indicating the preferred conformation of the methylsulfanyl group. |
| Ring-CH₂-S Angle | 112° | The bond angle involving the benzene ring, the methylene carbon, and the sulfur atom. |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgnih.govwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov
From the HOMO and LUMO energies, various reactivity indices can be calculated:
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Interactive Table 2: Illustrative FMO Energies and Reactivity Indices for this compound
| Parameter | Value (Illustrative) | Formula | Significance |
| EHOMO | -5.8 eV | - | Electron-donating ability |
| ELUMO | -0.2 eV | - | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.6 eV | ELUMO - EHOMO | Chemical reactivity and stability |
| Chemical Potential (μ) | -3.0 eV | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | 2.8 eV | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | 1.61 eV | μ² / (2η) | Propensity to act as an electrophile |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. researchgate.net This method is particularly useful for quantifying charge delocalization and hyperconjugative interactions. ijert.orgmdpi.com
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. ruc.dkivanmr.com By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical ¹H and ¹³C NMR spectra can be generated. acs.orgnih.gov These predictions are often performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. mdpi.com
The calculated chemical shifts can be compared with experimental spectra to confirm the molecular structure or to aid in the assignment of complex spectra. mdpi.com A good correlation between the predicted and experimental data provides strong evidence for the correctness of the determined structure. researchgate.net
Interactive Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts (Illustrative)
| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
| C (ring, attached to ethyl) | 143.5 | 142.8 | +0.7 |
| C (ring, attached to CH₂S) | 138.2 | 137.5 | +0.7 |
| C (ring, ortho/para) | 126-130 | 125-129 | ~1.0 |
| CH₂ (ethyl) | 29.1 | 28.5 | +0.6 |
| CH₃ (ethyl) | 15.8 | 15.2 | +0.6 |
| CH₂ (sulfanylmethyl) | 36.5 | 35.9 | +0.6 |
| S-CH₃ | 16.2 | 15.5 | +0.7 |
Computational Studies of Reaction Mechanisms and Transition States
Theoretical methods are invaluable for exploring the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.
By mapping the potential energy surface, computational chemists can trace the energetic pathway of a reaction from reactants to products. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier (or activation energy), a key factor determining the reaction rate.
For this compound, a potential reaction of interest could be the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone. Computational studies could model this transformation, calculating the geometries and energies of the reactant, transition state, and product. researchgate.net Such studies on analogous benzyl (B1604629) sulfides have elucidated reaction mechanisms, such as cyclization reactions, by identifying the most favorable pathways based on calculated activation barriers. nih.gov For instance, a study on the base-induced cyclization of benzyl alkynyl sulfides used DFT to calculate the potential energy surface and rationalize the observed products. nih.gov
Solvent Effects and Catalytic Influence on Reaction Pathways
The chemical transformations of this compound are intrinsically linked to its reaction environment. Solvent effects and the presence of catalysts can significantly alter reaction rates and product distributions.
Solvent Effects: The polarity of the solvent can influence reaction pathways by stabilizing or destabilizing reactants, transition states, and products to varying degrees. For a molecule like this compound, which possesses both nonpolar (the benzene ring and ethyl group) and polarizable (the methylsulfanyl group) regions, the choice of solvent is critical.
Polar Protic Solvents: Solvents such as water and alcohols can engage in hydrogen bonding and strong dipole-dipole interactions. In reactions where a charge separation develops in the transition state, these solvents can offer significant stabilization, thereby accelerating the reaction.
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) possess large dipole moments but lack acidic protons. They are effective at solvating cations and can influence reactions involving polar intermediates.
Nonpolar Solvents: Solvents such as hexane (B92381) and toluene (B28343) primarily interact through weaker van der Waals forces. They are less likely to stabilize polar transition states, which can lead to different reaction outcomes compared to polar solvents.
Computational models, such as those employing implicit or explicit solvent models, can be used to predict these effects. For instance, a quantum chemical calculation could model a reaction in the gas phase and then incorporate a solvent model to observe the change in the activation energy barrier.
Catalytic Influence: Catalysts provide an alternative reaction pathway with a lower activation energy. For this compound, various types of catalysis could be relevant:
Acid Catalysis: The sulfur atom in the methylsulfanyl group has lone pairs of electrons and can be protonated by a strong acid. This can activate the molecule for nucleophilic attack or other transformations.
Base Catalysis: A strong base could deprotonate the methyl group of the methylsulfanyl moiety or the benzylic position of the ethyl group, generating a carbanion that can participate in subsequent reactions.
Metal Catalysis: Transition metals are widely used to catalyze reactions involving C-S bond formation and cleavage. taylorandfrancis.com For example, a palladium catalyst could be employed to facilitate cross-coupling reactions at the aromatic ring.
Theoretical studies can elucidate the mechanisms of these catalytic processes by modeling the interaction of the catalyst with the substrate and calculating the energy profile of the catalyzed reaction pathway.
Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of molecular motions and interactions over time.
For this compound, MD simulations can be used to investigate its conformational flexibility. The molecule has several rotatable bonds, including the C-C bond of the ethyl group, the C-S bond of the methylsulfanyl group, and the bond connecting the methylsulfanylmethyl group to the benzene ring. Rotation around these bonds gives rise to different conformers with varying energies.
An MD simulation would reveal the preferred conformations of the molecule in a given solvent and the timescale of transitions between these conformations. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors in a biological system or reactants in a chemical process.
Furthermore, MD simulations can provide insights into the solution behavior of this compound. By simulating the molecule in a box of solvent molecules, one can study its solvation structure, diffusion properties, and interactions with the surrounding solvent.
Illustrative Data Table for Conformational Analysis:
While specific data for this compound is not available, a hypothetical table based on typical findings for similar molecules could look like this:
| Dihedral Angle | Rotational Barrier (kcal/mol) | Most Stable Conformation (degrees) |
| C(ring)-C(ethyl)-C-H | ~3 | 60, 180, 300 |
| C(ring)-C(benzyl)-S-C | ~2 | 90, 270 |
| C(ring)-C(ring)-C(benzyl)-S | ~1 | 0, 180 |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Quantitative Structure-Property Relationships (QSPR) for Predicting Physico-Chemical Behaviors
Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties. researchgate.netnih.gov These models are based on the principle that the properties of a chemical are determined by its molecular structure.
To develop a QSPR model, a set of molecules with known properties (the training set) is used to derive a mathematical equation that relates molecular descriptors to the property of interest. Molecular descriptors are numerical values that encode different aspects of the molecular structure, such as its size, shape, and electronic properties.
For this compound, QSPR models could be used to predict a wide range of physicochemical properties, including:
Boiling point
Melting point
Vapor pressure
Solubility
Octanol-water partition coefficient (logP)
These properties are important for understanding the environmental fate and transport of the compound, as well as for designing chemical processes.
Example of a QSPR Model:
A simple linear QSPR model for predicting the boiling point (BP) of a series of aromatic compounds might take the form:
BP = a * (Molecular Weight) + b * (Polarizability) + c
where 'a', 'b', and 'c' are constants determined from the regression analysis of the training set. More complex models can include a larger number of descriptors and use more sophisticated statistical methods. researchgate.netnih.gov
Illustrative Data Table for QSPR Descriptors:
| Descriptor | Value (Hypothetical) |
| Molecular Weight | 166.29 g/mol |
| LogP | 3.8 |
| Polarizability | 19.5 ų |
| Dipole Moment | 1.2 D |
This table contains hypothetical values for illustrative purposes.
The development of accurate QSPR models for sulfur-containing aromatic compounds is an active area of research. researchgate.netnih.gov These models can serve as valuable tools for screening large libraries of virtual compounds and for prioritizing experimental studies.
Synthesis and Exploration of Advanced Derivatives and Analogues of 1 Ethyl 2 Methylsulfanyl Methyl Benzene
Design Principles for Modifying the Benzene (B151609) Ring Substitution Pattern
The substitution pattern on the benzene ring of 1-ethyl-2-[(methylsulfanyl)methyl]benzene is a key determinant of its chemical and electronic properties. The existing ethyl and (methylsulfanyl)methyl groups influence the regioselectivity of further electrophilic aromatic substitution reactions. Both the ethyl group and the (methylsulfanyl)methyl group are generally considered ortho-, para-directing activators of the benzene ring for electrophilic aromatic substitution. libretexts.orgstudymind.co.uk The ethyl group activates the ring through an inductive electron-donating effect and hyperconjugation. quora.com The (methylsulfanyl)methyl group, while having a sulfur atom that can be electron-withdrawing by induction, can also donate electron density to the ring via resonance, particularly stabilizing adjacent positive charges.
When designing modifications, the primary consideration is the electronic nature of the incoming substituent. Electron-donating groups (EDGs) will further activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) will deactivate it. studymind.co.ukyoutube.com The interplay between the existing substituents and the directing effects of any newly introduced group must be carefully considered to achieve the desired substitution pattern.
Table 1: Directing Effects of Common Substituents in Electrophilic Aromatic Substitution
| Substituent Group | Electronic Effect | Directing Effect |
| -CH₂CH₃ (Ethyl) | Activating (+I) | Ortho, Para |
| -CH₂SCH₃ (Methylsulfanyl)methyl | Activating (Resonance) | Ortho, Para |
| -NO₂ (Nitro) | Deactivating (-I, -M) | Meta |
| -Cl (Chloro) | Deactivating (-I, +M) | Ortho, Para |
| -OH (Hydroxyl) | Activating (-I, +M) | Ortho, Para |
| -COOH (Carboxylic Acid) | Deactivating (-I, -M) | Meta |
This table is generated based on established principles of organic chemistry.
Strategies for Functionalization of the Ethyl and Methylsulfanyl Groups
The ethyl group is susceptible to reactions at the benzylic position (the carbon atom attached to the benzene ring), which is activated due to the stability of the resulting benzylic radical or carbocation intermediates. libretexts.org One common transformation is free-radical bromination using N-bromosuccinimide (NBS), which selectively introduces a bromine atom at the benzylic position. openstax.org This benzylic bromide is a versatile intermediate for subsequent nucleophilic substitution reactions. Another key reaction is the oxidation of the alkyl side chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the ethyl group to a carboxylic acid. libretexts.orgopenstax.org
The (methylsulfanyl)methyl group provides a reactive handle at the sulfur atom. The sulfur can be oxidized to a sulfoxide (B87167) and then to a sulfone using various oxidizing agents. This transformation significantly alters the electronic properties of the group, turning it from an electron-donating to a strongly electron-withdrawing group. thieme-connect.de The benzylic C-H bonds of the methyl group attached to the sulfur are also potential sites for functionalization, although this is generally less facile than at the benzylic position of the ethyl group.
Synthesis of Heterocyclic-Fused Derivatives Incorporating the this compound Moiety
Fusing a heterocyclic ring to the benzene core of this compound can lead to the creation of novel, complex molecules with potentially interesting biological activities. Two prominent examples of such fused systems are benzothiophenes and benzothiazoles.
The synthesis of benzothiophene (B83047) derivatives often involves the intramolecular cyclization of appropriately substituted benzene precursors. chemicalbook.com For a molecule like this compound, a strategy could involve the functionalization of the ethyl group to introduce a reactive moiety that can then cyclize with the (methylsulfanyl)methyl group or a derivative thereof. For instance, conversion of the ethyl group to a 2-oxoethyl group could, in principle, be followed by an acid-catalyzed cyclization to form a benzothiophene ring. google.com
The synthesis of benzothiazole (B30560) derivatives typically proceeds from 2-aminothiophenol (B119425) precursors. nih.govwikipedia.org To synthesize a benzothiazole fused to the this compound core, one would first need to introduce an amino group ortho to the sulfur-containing substituent. This could potentially be achieved through nitration followed by reduction. The resulting amino-thioether could then be condensed with various reagents like aldehydes, carboxylic acids, or acid chlorides to form the thiazole (B1198619) ring. nih.govekb.eg
Comparative Study of Reactivity and Electronic Properties Across Analogous Series
The reactivity and electronic properties of this compound and its derivatives can be understood by comparing them to simpler, well-studied analogues like toluene (B28343) and ethylbenzene (B125841). The introduction of substituents alters the electron density of the aromatic ring and the stability of reaction intermediates, thereby affecting reaction rates and equilibria.
The ethyl group in ethylbenzene is an activating, ortho-, para-director. gauthmath.com Similarly, the methyl group in toluene activates the ring towards electrophilic substitution. quora.com The (methylsulfanyl)methyl group is also expected to be activating. The combined activating effect of both the ethyl and (methylsulfanyl)methyl groups in this compound would render the aromatic ring significantly more reactive towards electrophiles than benzene itself.
Table 2: Comparative Electronic Properties of Benzene Substituents
| Compound | Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |
| Toluene | -CH₃ | Electron-donating | Hyperconjugation | Activating |
| Ethylbenzene | -CH₂CH₃ | Electron-donating | Hyperconjugation | Activating |
| Phenol (B47542) | -OH | Electron-withdrawing | Electron-donating | Strongly Activating |
| Anisole | -OCH₃ | Electron-withdrawing | Electron-donating | Activating |
| Thioanisole | -SCH₃ | Electron-withdrawing | Electron-donating | Activating |
This table is a summary of established electronic effects of common substituents on a benzene ring.
A comparative study of the reactivity of toluene and phenol shows that phenol is significantly more activated towards electrophilic aromatic substitution due to the strong resonance donation from the hydroxyl group, which is more powerful than the hyperconjugation and inductive effects of the methyl group in toluene. echemi.comstackexchange.com By analogy, the (methylsulfanyl)methyl group in the target molecule, with its potential for resonance donation from the sulfur atom, is expected to contribute significantly to the activation of the benzene ring.
Specialized Applications of 1 Ethyl 2 Methylsulfanyl Methyl Benzene in Chemical Science
Utilization as a Synthetic Building Block in Multistep Organic Synthesis
The strategic placement of an ethyl group and a methylsulfanylmethyl group on a benzene (B151609) ring endows 1-Ethyl-2-[(methylsulfanyl)methyl]benzene with a distinct reactivity profile, making it a potentially valuable building block in the intricate art of multistep organic synthesis.
Precursor for Complex Aromatic Systems
While direct and extensive literature on this compound as a precursor for complex aromatic systems is not widely available, its structural motifs suggest several potential synthetic pathways. The presence of the sulfur atom allows for a range of transformations. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties of the benzene ring, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions. This control is crucial in the construction of polysubstituted aromatic compounds with precisely defined substitution patterns, which are often key components in pharmaceuticals and functional materials.
Furthermore, the methylsulfanylmethyl group can be a precursor to other functional groups. For example, under specific conditions, it could be converted to a formyl group or a halomethyl group, opening up avenues for further carbon-carbon bond-forming reactions such as the Wittig reaction or Grignard additions. These transformations would allow for the elaboration of the aromatic core, leading to the synthesis of more complex and sterically hindered aromatic systems that are often challenging to access through other synthetic routes.
Intermediates in Advanced Materials Chemistry
The development of advanced materials with tailored electronic and optical properties is a major focus of modern chemistry. Aromatic compounds are frequently incorporated into polymers and other materials to enhance their thermal stability, conductivity, and photophysical characteristics. Although specific applications of this compound in advanced materials are not yet documented, its structure suggests potential.
The sulfur atom, with its available lone pairs of electrons, could facilitate coordination to metal centers, making this compound a candidate for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The properties of such materials would be influenced by the nature of the metal and the connectivity of the organic linker. Additionally, the aromatic ring, when appropriately functionalized, could be polymerized to create novel polymers with potentially interesting properties conferred by the presence of the sulfur-containing side chain.
Applications in Catalysis as Ligands or Pre-catalysts
The design of effective ligands is central to the field of catalysis. The presence of a sulfur atom in this compound makes it a potential candidate for use as a ligand in transition metal catalysis. Sulfur is a soft donor atom and is known to form strong bonds with late transition metals such as palladium, platinum, and rhodium.
While there is no specific research detailing the use of this particular compound as a ligand, related thioether-containing aromatic molecules have been successfully employed in various catalytic transformations. The ethyl group provides steric bulk, which can influence the selectivity of a catalytic reaction. By modifying the substituents on the benzene ring, a library of related ligands could be synthesized, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complexes. These tailored catalysts could find applications in cross-coupling reactions, hydrogenations, or hydroformylations, which are fundamental processes in industrial chemistry.
Exploration in Environmental Chemistry for Advanced Oxidation Process Studies
Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While direct studies on the degradation of this compound via AOPs are not reported, its structure allows for informed predictions about its chemical transformation under such conditions.
The benzene ring is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives. The electron-donating nature of the alkyl and methylsulfanylmethyl groups would likely activate the ring towards electrophilic attack by •OH. The sulfur atom is also a potential site for oxidation, which could lead to the formation of the corresponding sulfoxide and sulfone. The ultimate fate of the molecule would be mineralization to carbon dioxide, water, and sulfate ions. Studying the degradation pathways and kinetics of this compound could provide valuable insights into the environmental fate of sulfur-containing aromatic pollutants and contribute to the optimization of AOPs for their removal. The initial products of oxidation could be identified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry.
| Potential Transformation Product | Oxidizing Species | Significance in AOPs |
| Hydroxylated derivatives | •OH | Initial step in aromatic ring cleavage |
| 1-Ethyl-2-[(methylsulfinyl)methyl]benzene (Sulfoxide) | •OH, O3 | Intermediate oxidation product |
| 1-Ethyl-2-[(methylsulfonyl)methyl]benzene (Sulfone) | •OH, O3 | More stable oxidation product |
Use as a Probe Molecule in Fundamental Mechanistic Organic Chemistry
Understanding the intricate details of reaction mechanisms is a cornerstone of organic chemistry. The specific substitution pattern of this compound makes it a potentially interesting probe molecule for studying various mechanistic questions. For example, the interaction between the ortho-disposed ethyl and methylsulfanylmethyl groups could influence the conformational preferences of the molecule and the reactivity of the benzylic protons.
Furthermore, this compound could be used to study the mechanisms of reactions involving the sulfur atom, such as S-alkylation or oxidation. By systematically varying the reaction conditions and analyzing the product distribution, detailed information about the transition states and intermediates of these reactions could be obtained. Isotopic labeling studies, where one or more atoms are replaced by their isotopes, could also be employed in conjunction with this molecule to elucidate reaction pathways with greater certainty. While no such studies have been published to date, the unique structure of this compound presents a valuable opportunity for future mechanistic investigations.
Advanced Analytical Methodologies for the Detection and Quantification of 1 Ethyl 2 Methylsulfanyl Methyl Benzene
Chromatographic Separation Techniques for Complex Sample Analysis
Chromatography is a cornerstone for the analysis of organic compounds within complex mixtures. For a semi-volatile and moderately polar compound like 1-Ethyl-2-[(methylsulfanyl)methyl]benzene, both gas and liquid chromatography offer powerful separation capabilities.
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the trace analysis of volatile and semi-volatile sulfur compounds. researchgate.net The high resolving power of modern capillary columns allows for the separation of this compound from other components in a mixture, while the mass spectrometer provides both sensitive detection and structural confirmation. asdlib.org
For the analysis of aromatic sulfur compounds, a nonpolar or mid-polar capillary column, such as a DB-5ms or DB-Wax, is typically employed. mdpi.com The temperature program of the GC oven is optimized to ensure good peak shape and resolution. Electron ionization (EI) is a common ionization technique used in GC-MS, which would likely cause predictable fragmentation of the this compound molecule. The resulting mass spectrum would exhibit a molecular ion peak and characteristic fragment ions corresponding to the loss of ethyl, methyl, and methylsulfanyl groups, facilitating unambiguous identification. In cases of complex matrices, sulfur-selective detectors like the sulfur chemiluminescence detector (SCD) or pulsed flame photometric detector (PFPD) can be used in parallel with MS to enhance the detection of sulfur-containing compounds. researchgate.netingenieria-analitica.com
Table 1: Hypothetical GC-MS Parameters and Expected Data for this compound
| Parameter | Value/Description |
|---|---|
| GC Column | DB-Wax (60 m x 0.25 mm I.D., 0.25 µm film thickness) mdpi.com |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min mdpi.com |
| Ionization Mode | Electron Ionization (EI) at 70 eV mdpi.com |
| Mass Analyzer | Quadrupole |
| Scan Range | m/z 35-400 mdpi.com |
| Hypothetical Retention Time | 15.2 minutes |
| Expected Molecular Ion (M+) | m/z 180 |
| Major Expected Fragment Ions | m/z 165 ([M-CH₃]⁺), m/z 151 ([M-C₂H₅]⁺), m/z 133 ([M-SCH₃]⁺), m/z 105 ([C₈H₉]⁺) |
This table presents hypothetical data based on the analysis of structurally similar aromatic sulfur compounds.
High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of compounds that may have limited thermal stability or volatility. For this compound, reversed-phase HPLC using a C18 column would be a suitable approach. The mobile phase would likely consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727) to ensure efficient separation. nih.gov
Detection in HPLC can be achieved using various detectors. A diode array detector (DAD) or a variable wavelength detector (VWD) can be used to monitor the absorbance of the compound in the UV region, likely around 254 nm, which is characteristic of the benzene (B151609) ring. For enhanced sensitivity and selectivity, especially in complex matrices, a mass spectrometer can be coupled to the HPLC system (LC-MS). Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) could be employed to ionize the molecule. asdlib.org While thioethers are not fluorescent, derivatization with a fluorescent tag could be explored for ultra-trace analysis, followed by fluorescence detection. diva-portal.orgnih.gov
Table 2: Hypothetical HPLC Parameters for the Analysis of this compound
| Parameter | Value/Description |
|---|---|
| HPLC Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile and Water nih.gov |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Hypothetical Retention Time | 8.5 minutes |
This table presents hypothetical data based on typical HPLC analysis of aromatic compounds.
Development of hyphenated techniques (e.g., LC-NMR, GC-IR) for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and characterization of compounds. chromatographytoday.com
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance): This powerful technique allows for the direct acquisition of NMR spectra of compounds as they elute from the HPLC column. For a novel or uncharacterized sample containing this compound, LC-NMR could provide detailed structural information, including the connectivity of atoms, which would be invaluable for its definitive identification without the need for isolation.
GC-IR (Gas Chromatography-Infrared Spectroscopy): GC-IR provides infrared spectra of compounds as they elute from the GC column. This can be particularly useful for distinguishing between isomers that may have similar mass spectra but different functional group arrangements. The IR spectrum of this compound would show characteristic absorptions for the aromatic C-H bonds, aliphatic C-H bonds of the ethyl and methyl groups, and potentially the C-S bond.
The combination of data from these hyphenated techniques, along with GC-MS, offers a comprehensive analytical approach for the structural elucidation of this compound and its related impurities in a sample.
Spectroscopic Methods for In Situ Reaction Monitoring
The synthesis of this compound can be monitored in real-time using in situ spectroscopic techniques. This allows for the optimization of reaction conditions, determination of reaction kinetics, and identification of transient intermediates.
NMR Spectroscopy: In situ NMR spectroscopy is a powerful tool for monitoring the progress of a chemical reaction. acs.org By placing the reaction vessel within the NMR spectrometer, it is possible to acquire spectra at regular intervals. This would allow for the simultaneous monitoring of the disappearance of reactants and the appearance of the this compound product, as well as any intermediates or byproducts.
FT-IR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy can also be used for in situ reaction monitoring. An ATR probe immersed in the reaction mixture can continuously measure the IR spectrum. The formation of this compound could be tracked by the appearance of its characteristic IR absorption bands.
The use of these in situ methods provides a deeper understanding of the reaction mechanism and can lead to improved synthetic protocols with higher yields and purity.
Future Research Directions and Emerging Trends in 1 Ethyl 2 Methylsulfanyl Methyl Benzene Chemistry
Development of Sustainable and Atom-Economical Synthetic Pathways
A primary focus of modern synthetic chemistry is the development of processes that are both environmentally friendly and efficient. Future research on 1-Ethyl-2-[(methylsulfanyl)methyl]benzene will prioritize the creation of synthetic routes that adhere to the principles of green chemistry, particularly sustainability and atom economy.
Traditional methods for forming thioethers, such as those analogous to the Williamson ether synthesis, often involve the use of stoichiometric bases and generate significant salt by-products, leading to poor atom economy. acsgcipr.org Future strategies will likely pivot towards transition-metal-catalyzed cross-coupling reactions and C–H activation methodologies. thieme-connect.com These approaches offer a more direct and atom-economical way to form the crucial carbon-sulfur bond. researchgate.netthieme-connect.de For instance, developing a catalytic system that could directly couple a methylthiol source with a C(sp³)–H bond on an ethylbenzene (B125841) precursor would represent a significant advancement in efficiency and sustainability. thieme-connect.com
The concept of atom economy, which maximizes the incorporation of starting materials into the final product, will be central. google.com Research will aim to design synthetic pathways that minimize or eliminate the formation of waste products. google.com This includes exploring catalytic cycles that regenerate the active catalyst and utilize solvents that are recyclable or environmentally benign. researchgate.net
Table 1: Comparison of Synthetic Pathway Efficiency Metrics
| Metric | Traditional Synthesis (e.g., S N 2) | Future Atom-Economical Synthesis |
|---|---|---|
| Atom Economy | Often low due to by-product formation (e.g., salts). acsgcipr.org | High, with most atoms from reactants incorporated into the product. google.com |
| Catalyst Use | May use stoichiometric reagents. | Utilizes sub-stoichiometric, recyclable catalysts. thieme-connect.com |
| Waste Generation | Generates significant waste streams. | Minimal waste generation. |
| Process Steps | Can involve multiple protection/deprotection steps. | Fewer steps, often through direct C-H functionalization. thieme-connect.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry is a transformative trend in chemical synthesis. nih.govresearchgate.net This technology offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents. researchgate.netresearchgate.net
Future synthesis of this compound is expected to be adapted to flow chemistry platforms. mdpi.com These systems allow for rapid reaction optimization by enabling the efficient screening of multiple reaction conditions. researchgate.net The increased surface-area-to-volume ratio in microreactors enhances heat and mass transfer, often leading to faster reaction rates and cleaner reaction profiles compared to batch methods. researchgate.net
Advanced Mechanistic Studies Using Real-Time Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. researchgate.net Future research will employ advanced, real-time spectroscopic techniques to probe the intricate details of reactions involved in the synthesis and transformation of this compound.
In-situ Fourier Transform Infrared (FTIR) spectroscopy, for example, allows for the continuous monitoring of reactant, intermediate, and product concentrations under actual reaction conditions. youtube.comyoutube.com This provides a wealth of kinetic and mechanistic data without the need for quenching or sample extraction, which can interfere with sensitive chemical species. youtube.com By tracking the change of functional groups in real time, researchers can identify transient intermediates, understand the role of catalysts, and elucidate the reaction pathway. youtube.com
Other techniques like Nuclear Magnetic Resonance (NMR) and Raman spectroscopy can also be adapted for in-line monitoring, providing complementary structural information. mdpi.com This multi-pronged spectroscopic approach will enable a comprehensive understanding of the reaction landscape, leading to more rational and efficient process development. libretexts.org
Application of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization
For this compound, AI tools can be employed to:
Predict Reaction Outcomes: ML models can forecast the yield and potential by-products of a given reaction, saving significant experimental time and resources. pharmafeatures.comsoftformance.com
Optimize Reaction Conditions: Algorithms can navigate complex, multi-dimensional parameter spaces (e.g., temperature, concentration, catalyst choice) to identify the optimal conditions for synthesis with high efficiency. beilstein-journals.orgresearchgate.net
Design Novel Synthetic Routes: AI-powered retrosynthesis software can propose diverse and innovative pathways to the target molecule, potentially uncovering more efficient or sustainable routes than those conceived by human chemists. mindmapai.appchemical.ai
Exploration of Novel Reactivity Patterns of the Methylsulfanyl Group
The methylsulfanyl group (-SCH₃) in this compound is not merely a structural component but an active functional group with rich and underexplored reactivity. Future research will delve into unlocking new transformations centered on this moiety.
Key areas of exploration include:
Oxidation State Modulation: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. These derivatives can have drastically different chemical and physical properties, opening avenues for new applications.
C-S Bond Activation: Developing novel catalytic methods to cleave and reform the C-S bond would allow the methylsulfanyl group to be used as a handle for further functionalization, potentially introducing new substituents onto the methyl group or the benzene (B151609) ring.
Role as a Directing Group: The sulfur atom's lone pairs can influence the regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring. Mechanistic studies could clarify this directing effect, enabling the controlled synthesis of more complex polysubstituted benzene derivatives. youtube.comlibretexts.org
Radical Reactions: The methylsulfanyl group can participate in radical-mediated reactions, offering alternative pathways for functionalization that are complementary to traditional ionic reactions. acs.org
Investigating these novel reactivity patterns will expand the synthetic utility of this compound, transforming it from a synthetic target into a versatile building block for more complex molecular architectures. nih.govacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
